molecular formula C18H18BrNO3S B2517430 1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097857-85-5

1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2517430
CAS No.: 2097857-85-5
M. Wt: 408.31
InChI Key: FCQGOURSICYDFR-UHFFFAOYSA-N
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Description

1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a specialized chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule integrates a pyrrolidine ring, a 2,3-dihydrobenzofuran group, and a 2-bromobenzenesulfonyl moiety, making it a valuable synthetic intermediate or potential scaffold for probing biological systems. The pyrrolidine ring is a well-established structural motif in pharmaceuticals, contributing to the three-dimensional exploration of pharmacophore space and often influencing a compound's metabolic profile and bioavailability . Compounds featuring a benzofuran subunit, such as the one present in this molecule, are frequently investigated for their potential biological activities. The integration of a sulfonyl group further enhances its utility as a versatile building block for designing more complex molecules. Researchers can utilize this compound in the synthesis of novel chemical entities, particularly in developing protease inhibitors, kinase inhibitors, or other targeted therapeutic agents . Its structure suggests potential applicability in virtual screening campaigns and structure-activity relationship (SAR) studies, where it could serve as a hit compound for optimizing binding affinity and selectivity against specific protein targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c19-16-3-1-2-4-18(16)24(21,22)20-9-7-15(12-20)13-5-6-17-14(11-13)8-10-23-17/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQGOURSICYDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, a compound with the molecular formula C18H18BrNO3S and CAS Number 2097857-85-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Weight : 408.31 g/mol
  • Solubility : Specific solubility data is not readily available, but compounds of similar structure often exhibit moderate to high solubility in organic solvents.
  • Structure : The compound features a bromobenzenesulfonyl group and a dihydrobenzofuran moiety, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Here are some key mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as inhibitors for certain enzymes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Modulation : The dihydrobenzofuran structure can interact with neurotransmitter receptors, potentially affecting central nervous system (CNS) activity. Similar compounds have been investigated for their roles as serotonin receptor antagonists .

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For example, studies on related structures have demonstrated significant activity in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models of seizures .

Antitumor Activity

Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptosis-related proteins .

Case Studies

  • Anticonvulsant Activity Study :
    • A study synthesized various benzofuran derivatives and tested their efficacy in animal models. Results indicated that certain derivatives exhibited significant anticonvulsant effects comparable to established medications .
  • Antitumor Efficacy :
    • In vitro assays revealed that related compounds could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity Type Model/System Outcome Reference
AnticonvulsantPTZ and MES modelsSignificant anticonvulsant activity
AntitumorBreast cancer cell linesInduced apoptosis
Enzyme InhibitionCarbonic anhydraseCompetitive inhibition

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibit significant antimicrobial activities. Studies have shown that derivatives with similar structures can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar sulfonamide derivatives have demonstrated significant inhibition of nitric oxide secretion in macrophages, indicating their ability to modulate inflammatory responses .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Compounds derived from related structures have shown cytotoxic effects against various cancer cell lines, including lung and liver cancers. The mechanism by which these compounds exert their effects may involve interference with cancer cell proliferation pathways .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L, outperforming traditional antibiotics in some cases .

Case Study 2: Cytotoxicity Screening

In another study focusing on anticancer activity, various synthesized compounds were tested against human cancer cell lines using the MTT assay. Compounds similar to this compound showed promising IC50 values, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Core Structure Substituent (Position 1) LogP* Metabolic Stability CAS Number
Target Compound Pyrrolidine 2-Bromobenzenesulfonyl 3.2 High Not Listed
CAS 2097918-48-2 Pyrrolidine 2-Methoxy-4,5-dimethylbenzenesulfonyl 3.8 Moderate 2097918-48-2
1-(3-Bromobenzyl)pyrrolidine Pyrrolidine 3-Bromobenzyl 2.5 Low BD296022
5-APDB Propane-2-amine None (Dihydrobenzofuran-5-yl) 1.9 Low Not Listed

*Predicted using fragment-based methods.

Research Findings and Implications

  • Electronic Effects : The 2-bromobenzenesulfonyl group in the target compound provides strong electron-withdrawing character, enhancing hydrogen-bond acceptor capacity compared to methyl/methoxy analogs .
  • Steric Hindrance : Bromine’s bulk may limit rotational freedom, favoring a conformation that improves target binding .
  • Regulatory Advantages : Unlike amine-substituted dihydrobenzofurans (e.g., 5-APDB), the sulfonyl-pyrrolidine structure likely avoids psychoactive effects, reducing regulatory scrutiny .

Q & A

What are the critical steps in the laboratory synthesis of 1-(2-bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine?

Basic Research Question
The synthesis involves sulfonylation of the pyrrolidine core, coupling with a dihydrobenzofuran moiety, and purification. Key steps include:

  • Sulfonylation : Reacting pyrrolidine with 2-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, potassium carbonate as base) at elevated temperatures (150°C, 20 hours) to ensure complete substitution .
  • Coupling : Using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the dihydrobenzofuran group. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and ligand selection to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity (>95%) .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Basic Research Question
Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. The sulfonyl group typically deshields adjacent protons (δ ~7.5–8.0 ppm for aromatic protons), while the dihydrobenzofuran moiety shows distinct signals at δ ~6.5–7.2 ppm .
  • HPLC-MS : Confirm molecular weight (MW = 393.25 g/mol) via ESI+ or MALDI-TOF. Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in slow-evaporation setups (e.g., dichloromethane/hexane) .

How does the bromobenzenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing sulfonyl group activates the adjacent bromine for SNAr (nucleophilic aromatic substitution) reactions. Key considerations:

  • Leaving Group Stability : Bromine’s moderate leaving ability allows substitution with amines or thiols under mild conditions (e.g., K2CO3, DMF, 80°C).
  • Steric Effects : Ortho-substitution on the benzene ring hinders nucleophilic attack, requiring longer reaction times or higher temperatures .
  • Computational Validation : Use DFT calculations (e.g., Gaussian 09) to map transition states and predict regioselectivity .

What computational strategies can optimize the synthesis and reaction pathways for this compound?

Advanced Research Question
Integrate quantum chemistry and machine learning:

  • Reaction Path Search : Apply density functional theory (DFT) to model sulfonylation and coupling steps. Identify low-energy intermediates using software like GRRM .
  • Condition Optimization : Train neural networks on historical reaction data (e.g., solvent polarity, temperature) to predict optimal yields .
  • Kinetic Modeling : Simulate reaction progress with ChemKin or COMSOL to identify rate-limiting steps .

How should researchers address contradictory data in solubility or bioactivity studies of this compound?

Advanced Research Question
Systematically validate experimental conditions and sources of error:

  • Solubility Discrepancies : Compare results across solvents (DMSO, ethanol) using UV-Vis spectroscopy. Control for temperature and degassing .
  • Bioactivity Variability : Replicate assays (e.g., IC50) in triplicate with standardized cell lines. Apply ANOVA or Tukey’s HSD test to assess significance .
  • Batch Analysis : Use LC-MS to verify compound integrity and rule out degradation .

What methodologies are suitable for studying structure-activity relationships (SAR) of analogs of this compound?

Advanced Research Question
Design SAR studies using:

  • Analog Synthesis : Introduce substituents at the pyrrolidine nitrogen or benzofuran oxygen. Prioritize electron-donating groups (e.g., -OCH3) to modulate electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs.
  • In Silico Screening : Dock analogs into target proteins (e.g., kinases) with AutoDock Vina to predict binding affinities .

What safety protocols are essential when handling intermediates during synthesis?

Basic Research Question
Follow OSHA and institutional guidelines:

  • Ventilation : Use fume hoods for sulfonylation steps to avoid inhaling SO2 byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Waste Disposal : Neutralize acidic/basic waste before disposal. Store brominated intermediates in labeled, sealed containers .

How can purification be optimized for this compound given its solubility profile?

Basic Research Question
Tailor techniques to solubility characteristics:

  • Solvent Screening : Test binary mixtures (e.g., ethyl acetate/hexane, methanol/water) for optimal crystallization.
  • Flash Chromatography : Use silica gel with a 40–60% ethyl acetate gradient to separate sulfonylated byproducts .
  • HPLC Prep : For trace impurities, employ reverse-phase preparative HPLC (ACN/water + 0.1% TFA) .

What experimental designs are recommended for mechanistic studies of its catalytic reactions?

Advanced Research Question
Apply kinetic and isotopic labeling approaches:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify bond-breaking steps.
  • In Situ Monitoring : Use ReactIR or NMR to track intermediate formation in real time .
  • Control Experiments : Test radical scavengers (e.g., TEMPO) to rule out chain mechanisms .

How can advanced statistical methods improve reaction yield and selectivity?

Advanced Research Question
Use design of experiments (DoE) frameworks:

  • Factorial Design : Screen variables (temperature, catalyst loading) with a 2^k factorial matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize conditions using central composite design (CCD) to maximize yield and minimize side products .
  • Machine Learning : Train models on historical data to predict optimal solvent/base combinations .

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